molecular formula C9H10FNO B1380411 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1547037-42-2

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B1380411
CAS No.: 1547037-42-2
M. Wt: 167.18 g/mol
InChI Key: KCQUZQKHNJYTTE-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a fluorine-substituted benzoxazepine derivative with the molecular formula C₉H₁₀FNO (base compound) or C₉H₁₁ClFNO in its hydrochloride form (CAS: 217-67-4 variant) . Its structure comprises a seven-membered oxazepine ring fused to a benzene core, with a fluorine atom at the 6-position.

The hydrochloride salt form (purity ≥95%) is commonly utilized in pharmacological research due to its stability and solubility .

Properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQUZQKHNJYTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the benzoxazepine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazepine oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of benzoxazepine compounds, including 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Neuropharmacological Applications:
The compound has been investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive agents suggests possible applications in treating disorders such as anxiety and depression. Preliminary studies indicate that it may interact with neurotransmitter systems in the brain, although further research is needed to establish its efficacy and safety .

Pharmacology

Receptor Binding Studies:
this compound has been evaluated for its binding affinity to various receptors involved in neurotransmission. These studies are crucial for understanding its potential therapeutic roles and side effects. For instance, its interaction with serotonin and dopamine receptors could provide insights into its utility in mood disorders .

Development of Novel Therapeutics:
The compound serves as a scaffold for the synthesis of new pharmacological agents. By modifying the benzoxazepine structure, researchers aim to create derivatives with enhanced potency and selectivity for specific biological targets. This approach is particularly relevant in the development of drugs for complex diseases like schizophrenia and bipolar disorder .

Materials Science

Synthesis of Functional Materials:
In materials science, this compound is utilized as a building block for synthesizing functional materials. Its unique chemical properties allow it to be incorporated into polymers and nanomaterials that exhibit specific electrical or optical characteristics. This application is particularly relevant in the development of sensors and electronic devices .

Polymer Chemistry:
The compound's reactivity can be exploited in polymer chemistry to create novel copolymers with desirable mechanical and thermal properties. Research has demonstrated that incorporating benzoxazepine derivatives into polymer matrices can enhance their stability and performance under various environmental conditions .

Case Studies

Study Focus Area Findings
Anticancer ActivityDemonstrated inhibition of HeLa and A549 cell lines with IC50 values indicating significant cytotoxicity.
Neuropharmacological EffectsPreliminary evidence suggests modulation of serotonin pathways; further validation required through clinical trials.
Material DevelopmentSuccessful incorporation into polymer matrices leading to improved thermal stability; potential applications in electronics.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine with structurally related benzoxazepine derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties References
This compound hydrochloride F at C6 C₉H₁₁ClFNO 201.70 95% purity; potential calcium channel modulation inferred from structural analogs
2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (base compound) No substituent C₉H₁₂ClNO 185.65 CAS 217-67-4; foundational structure for analogs; limited bioactivity reported
9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride F at C9 C₉H₁₁ClFNO 203.64 Similar electronegativity but altered substitution position; used as a scaffold
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine F at C7 + 2 methyl groups C₁₁H₁₄FNO 195.23 Enhanced lipophilicity due to methyl groups; 98% purity
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride NO₂ at C7 C₉H₁₁ClN₂O₃ 230.65 Nitro group introduces strong electron-withdrawing effects; used in drug discovery
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Br at C8 C₉H₁₁BrClNO 264.55 Bromine adds steric bulk; CAS 1352707-91-5; potential CNS applications

Key Structural and Functional Insights

Position of Halogen Substitution: The 6-fluoro derivative’s fluorine atom at C6 likely enhances binding to targets like ion channels or enzymes compared to the non-fluorinated base compound . In contrast, the 9-fluoro analog (C9 substitution) may exhibit distinct pharmacokinetics due to altered spatial interactions .

Functional Group Impact: Nitro vs. Fluoro: The 7-nitro derivative’s NO₂ group is strongly electron-withdrawing, which may stabilize charge interactions in enzymatic active sites but reduce metabolic stability compared to fluorine . Methyl Groups: The 7-fluoro-2,2-dimethyl analog’s methyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Synthetic Accessibility :

  • Fluorinated derivatives generally require specialized precursors (e.g., fluorinated salicylaldehydes), whereas brominated or nitro-substituted compounds are synthesized via electrophilic substitution . The 7-methyl-5-phenyl analog () employs a 5-step synthesis, suggesting similar complexity for the 6-fluoro variant .

Pharmacological Potential: While direct data for the 6-fluoro compound are lacking, benzoxazepines with aryl substitutions (e.g., 5-phenyl) show structural similarity to benzodiazepines, hinting at anxiolytic or sedative applications . Calcium modulation observed in JTV-519 (a benzothiazepine) further supports ion channel targeting .

Biological Activity

6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound based on diverse research findings.

  • Molecular Formula : C9H10FNO
  • Molecular Weight : 167.18 g/mol
  • CAS Number : 1547037-42-2
  • Boiling Point : Approximately 253.5 °C (predicted)
  • Density : 1.150 g/cm³ (predicted)
  • pKa : 7.85 (predicted) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various benzoxazepine derivatives, including this compound. The compound was tested against a range of Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus2
This compoundEscherichia coli16

These findings suggest that this compound may be a promising candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
HeLa0.046 ± 0.002
HepG20.057 ± 0.002

The compound exhibited potent cytotoxicity against these cell lines and showed potential in overcoming resistance mechanisms associated with conventional chemotherapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for bacterial survival and cancer cell proliferation. For instance:

  • Inhibition of Phenylethanolamine N-methyltransferase (PNMT) : Studies have shown that derivatives of tetrahydrobenzoxazepines can selectively inhibit PNMT, which is involved in catecholamine synthesis .

Case Studies

A notable case study involved the synthesis of several derivatives of benzoxazepines where researchers observed that modifications at the fluorine position significantly enhanced both antibacterial and anticancer activities. The selectivity ratios for certain derivatives indicated their potential for targeted therapy with reduced side effects compared to traditional treatments .

Q & A

Q. How to evaluate the polypharmacology of benzoxazepines targeting multiple pathways (e.g., PI3K, JAK/STAT3)?

  • Methodological Answer : High-throughput kinase profiling (Eurofins KinaseProfiler) identifies off-target effects. Phosphoproteomics (LC-MS/MS) quantifies pathway modulation in cells treated with derivatives like taselisib. Functional assays (e.g., STAT3 luciferase reporter) validate multitarget activity .

Contradictions and Mitigation

  • Synthetic Routes : emphasizes domino reactions, while cites carbonyl reductions. Researchers should compare yields and scalability (e.g., domino reactions offer efficiency but require precise stoichiometry) .
  • Biological Targets : Some studies highlight PI3K inhibition (), whereas others focus on tubulin dynamics. Cross-validation using isoform-specific inhibitors (e.g., LY294002 for PI3K) is recommended.

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